molecular formula C18H16N2O2 B5274379 (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone

(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone

Cat. No.: B5274379
M. Wt: 292.3 g/mol
InChI Key: LKAOVKHVXIOFLK-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene derivatives and appropriate catalysts.

    Oxidation: The oxidation of the imidazole ring to form the oxido-imidazolium structure can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxido-imidazolium structure back to the imidazole form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxido derivatives, while substitution reactions can produce a range of functionalized imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, imidazole derivatives are often investigated for their potential as therapeutic agents. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable candidates for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.

    Benzimidazole: An imidazole ring fused with a benzene ring.

    Phenylimidazole: An imidazole ring with a phenyl substituent.

Uniqueness

(4,4-Dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone is unique due to the presence of both phenyl and methanone groups, as well as the oxido-imidazolium structure

Properties

IUPAC Name

(4,4-dimethyl-1-oxido-5-phenylimidazol-1-ium-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-18(2)16(14-11-7-4-8-12-14)20(22)17(19-18)15(21)13-9-5-3-6-10-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOVKHVXIOFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(=N1)C(=O)C2=CC=CC=C2)[O-])C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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